molecular formula C6H5NO2 B11924588 1H-pyrrole-3,4-dicarbaldehyde CAS No. 51361-98-9

1H-pyrrole-3,4-dicarbaldehyde

Cat. No.: B11924588
CAS No.: 51361-98-9
M. Wt: 123.11 g/mol
InChI Key: UGQONLLBBAGAHI-UHFFFAOYSA-N
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Description

1H-Pyrrole-3,4-dicarbaldehyde is a heterocyclic organic compound that features a pyrrole ring substituted with two formyl groups at the 3 and 4 positions. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Pyrrole-3,4-dicarbaldehyde can be synthesized through several methods. One common approach involves the intermediate formation of 2,5-bis(1,3-benzodithiol-2-yl)pyrroles, followed by hydrolysis with mercury(II) oxide and aqueous tetrafluoroboric acid in dimethyl sulfoxide. This method yields this compound in overall yields ranging from 43% to 65% .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves scalable reactions that can be adapted for larger-scale production. The use of catalytic systems and optimized reaction conditions can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrole-3,4-dicarbaldehyde undergoes various chemical reactions, including:

    Oxidation: The formyl groups can be oxidized to carboxylic acids under strong oxidative conditions.

    Reduction: The formyl groups can be reduced to primary alcohols using reducing agents like sodium borohydride.

    Substitution: The pyrrole ring can undergo electrophilic substitution reactions, where the formyl groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides in the presence of a catalyst.

Major Products:

    Oxidation: 3,4-pyrroledicarboxylic acid.

    Reduction: 3,4-dihydroxymethylpyrrole.

    Substitution: Various substituted pyrroles depending on the electrophile used.

Scientific Research Applications

1H-Pyrrole-3,4-dicarbaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 1H-pyrrole-3,4-dicarbaldehyde exerts its effects is primarily through its reactive formyl groups. These groups can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles. The pyrrole ring’s electron-rich nature also makes it susceptible to electrophilic attack, facilitating various substitution reactions.

Comparison with Similar Compounds

Uniqueness: 1H-Pyrrole-3,4-dicarbaldehyde is unique due to the specific positioning of its formyl groups, which imparts distinct reactivity and makes it a versatile intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions and its applications in various fields highlight its importance in scientific research.

Properties

CAS No.

51361-98-9

Molecular Formula

C6H5NO2

Molecular Weight

123.11 g/mol

IUPAC Name

1H-pyrrole-3,4-dicarbaldehyde

InChI

InChI=1S/C6H5NO2/c8-3-5-1-7-2-6(5)4-9/h1-4,7H

InChI Key

UGQONLLBBAGAHI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN1)C=O)C=O

Origin of Product

United States

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